

Spectroscopic Profile of 3-Fluoropiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoropiperidine**

Cat. No.: **B1141850**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoropiperidine**, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Fluoropiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.65 - 4.45	dm	48.0	H-3
3.20 - 3.05	m	H-2eq, H-6eq	
2.85 - 2.70	m	H-2ax, H-6ax	
2.00 - 1.85	m	H-4eq, H-5eq	
1.80 - 1.60	m	H-4ax, H-5ax	
1.55	br s	NH	

^{13}C NMR (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
89.5 (d, $^1\text{JCF} = 170.0$ Hz)	C-3
52.0 (d, $^2\text{JCF} = 20.0$ Hz)	C-2
46.5	C-6
31.5 (d, $^3\text{JCF} = 8.0$ Hz)	C-4
24.0	C-5

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3350	Medium, Broad	N-H Stretch
2945, 2860	Strong	C-H Stretch (sp^3)
1450	Medium	C-H Bend
1100	Strong	C-N Stretch
1050	Strong	C-F Stretch

Mass Spectrometry (MS)

Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
103	40	[M] ⁺
102	100	[M-H] ⁺
84	30	[M-HF] ⁺
70	60	[C ₄ H ₈ N] ⁺
56	80	[C ₃ H ₆ N] ⁺

Experimental Protocols

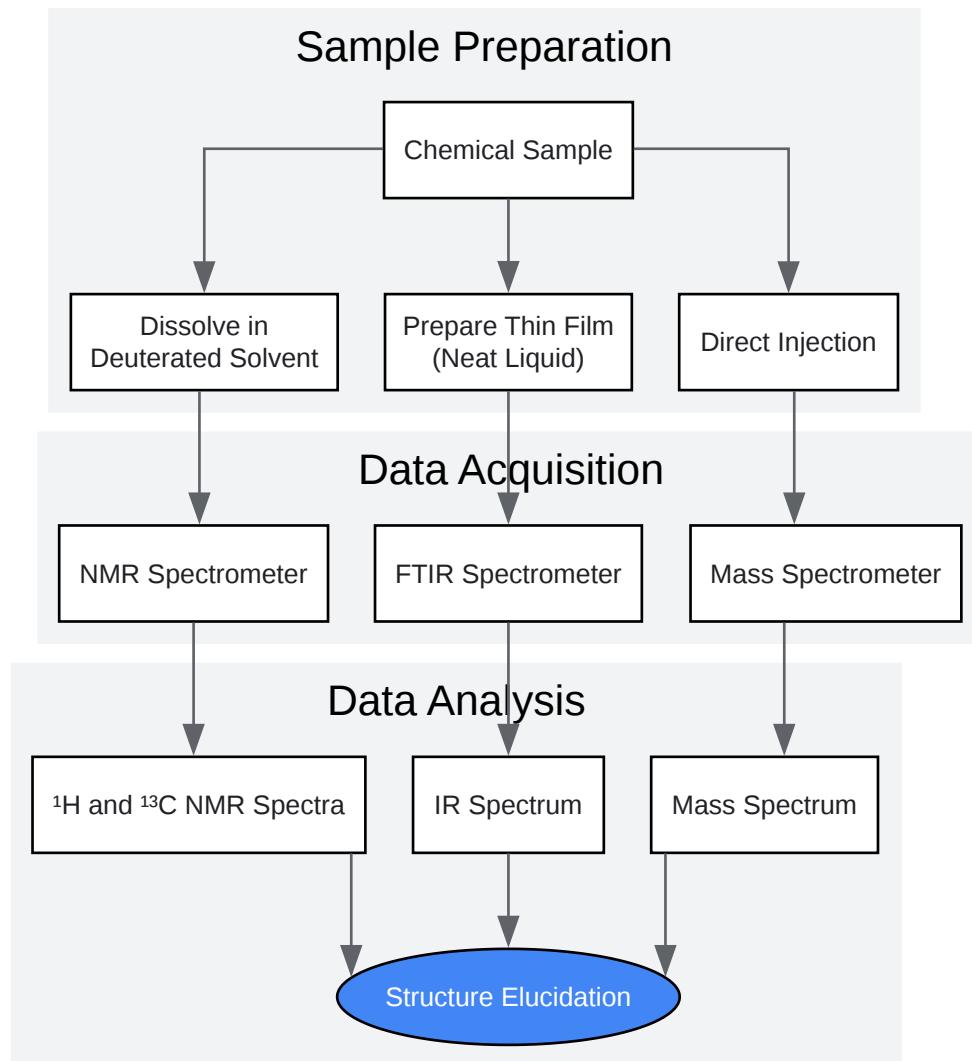
The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of **3-Fluoropiperidine** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat **3-Fluoropiperidine** was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoropiperidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1141850#spectroscopic-data-nmr-ir-ms-of-3-fluoropiperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com